1-(2-Bromoethyl)pyrrolidine-2,5-dione
Description
Significance of Pyrrolidine-2,5-dione (Succinimide) Core Structures in Contemporary Chemical Research
The pyrrolidine-2,5-dione, or succinimide (B58015), scaffold is a privileged five-membered heterocyclic ring system that is a cornerstone in a vast array of biologically active molecules and synthetic intermediates. savemyexams.comnih.gov This core structure is recognized for its ability to engage in various biological interactions, often serving as a pharmacophore in drug design. nih.gov Its presence in numerous compounds with diverse therapeutic applications underscores its importance in medicinal chemistry. Furthermore, the succinimide ring can be readily synthesized and functionalized, making it an attractive building block for the construction of more complex molecular architectures. rdd.edu.iq
Academic Relevance of N-Substituted Succinimides as Synthetic Intermediates and Pharmacological Scaffolds
The substitution on the nitrogen atom of the succinimide ring dramatically expands its chemical and pharmacological diversity. N-substituted succinimides are extensively utilized as intermediates in organic synthesis, facilitating the introduction of various functional groups and the construction of elaborate molecular frameworks. rdd.edu.iqnih.gov From a pharmacological perspective, this class of compounds has demonstrated a wide spectrum of biological activities, including antidepressant and antitumor properties. nih.govnih.gov The nature of the N-substituent plays a crucial role in modulating the biological activity and physicochemical properties of these molecules. nih.gov
Conceptual Framework of Haloalkyl Functionalities in Directing Organic Transformations
The bromoethyl group attached to the succinimide nitrogen introduces a haloalkyl functionality, a key feature that dictates the reactivity of 1-(2-Bromoethyl)pyrrolidine-2,5-dione. Haloalkanes are pivotal in organic synthesis due to the carbon-halogen bond, which renders the carbon atom electrophilic and susceptible to nucleophilic attack. wikipedia.org This characteristic allows for a variety of substitution reactions, enabling the facile introduction of different functional groups. The bromine atom, in particular, is an excellent leaving group, further enhancing the reactivity of the molecule in nucleophilic substitution reactions. This inherent reactivity makes haloalkyl-substituted compounds like this compound valuable precursors for the synthesis of a wide range of derivatives.
Interactive Data Tables
Below are the physicochemical and spectroscopic data for this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 55943-72-1 | rdd.edu.iqscbt.com |
| Molecular Formula | C6H8BrNO2 | rdd.edu.iqscbt.com |
| Molecular Weight | 206.04 g/mol | rdd.edu.iqscbt.com |
Spectroscopic Data of this compound
| Technique | Data |
|---|---|
| ¹H NMR | Data not available in the searched sources. |
| ¹³C NMR | Data not available in the searched sources. |
| Mass Spectrometry | Data not available in the searched sources. |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO2/c7-3-4-8-5(9)1-2-6(8)10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYDHHRUFSOIAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543892 | |
| Record name | 1-(2-Bromoethyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55943-72-1 | |
| Record name | 1-(2-Bromoethyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethyl)pyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 2 Bromoethyl Pyrrolidine 2,5 Dione and Its Structural Analogs
Strategic Approaches to the N-Alkylation of Pyrrolidine-2,5-dione
The N-alkylation of the pre-formed pyrrolidine-2,5-dione ring, or succinimide (B58015), is a direct and widely employed strategy for the synthesis of N-substituted derivatives. This approach leverages the acidity of the N-H proton of the imide, which can be readily deprotonated by a suitable base to form a nucleophilic succinimidyl anion. This anion then undergoes a nucleophilic substitution reaction with an appropriate alkylating agent.
The most direct route to 1-(2-bromoethyl)pyrrolidine-2,5-dione involves the reaction of succinimide with 1,2-dibromoethane (B42909). In this reaction, succinimide is first treated with a base to generate the succinimidyl anion. This anion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane in a classic SN2 reaction. This displaces one of the bromide ions and forms the desired N-(2-bromoethyl) bond.
To favor the monosubstituted product and minimize the formation of the disubstituted byproduct, 1,2-bis(succinimido)ethane, an excess of 1,2-dibromoethane is typically used. The reaction is generally performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which can effectively solvate the cation of the base and facilitate the nucleophilic substitution.
The efficiency and yield of the N-alkylation of succinimide are highly dependent on the choice of base, solvent, and temperature. A variety of conditions have been explored to optimize this transformation. Strong bases are generally not required due to the relatively high acidity of the succinimide proton (pKa ≈ 9.5).
Commonly used bases include alkali metal carbonates and hydroxides. For instance, cesium carbonate (Cs2CO3) in anhydrous DMF at moderate temperatures has been shown to be an efficient system for the N-alkylation of cyclic imides. organic-chemistry.org The use of potassium hydroxide (B78521) in ionic liquids has also been reported as a convenient and efficient method for the N-alkylation of succinimide with alkyl halides. organic-chemistry.org The choice of solvent is crucial; polar aprotic solvents like DMF or acetonitrile (B52724) are often preferred as they promote SN2 reactions. sciencemadness.org The inclusion of a phase-transfer catalyst can sometimes be beneficial, particularly in biphasic systems.
Below is a table summarizing the impact of different reaction parameters on the N-alkylation of imides, which is applicable to the synthesis of the target compound.
| Parameter | Condition/Reagent | General Effect on N-Alkylation Efficiency | Reference |
|---|---|---|---|
| Base | Potassium Carbonate (K₂CO₃) | Effective and commonly used base; solubility can be a limiting factor. | sciencemadness.org |
| Base | Cesium Carbonate (Cs₂CO₃) | Highly effective due to better solubility and the "cesium effect," often allowing for milder reaction temperatures. | organic-chemistry.org |
| Base | Potassium Hydroxide (KOH) | Stronger base, effective in certain solvent systems like ionic liquids. | organic-chemistry.org |
| Solvent | N,N-Dimethylformamide (DMF) | Excellent polar aprotic solvent that facilitates SN2 reactions; requires anhydrous conditions. | organic-chemistry.org |
| Solvent | Acetonitrile | A good alternative to DMF, also a polar aprotic solvent. | sciencemadness.org |
| Solvent | Ionic Liquids | Serve as both solvent and promoter, offering a "green" alternative with potential for recyclability. | organic-chemistry.org |
| Temperature | Low to Moderate (20-70°C) | Generally sufficient for the reaction to proceed, minimizing side reactions and decomposition. | organic-chemistry.org |
| Irradiation | Microwave | Can significantly reduce reaction times compared to conventional heating. | organic-chemistry.org |
Development of Novel Multicomponent and Cascade Reactions for Pyrrolidine-2,5-dione Scaffold Construction
While N-alkylation of a pre-existing ring is a standard approach, modern synthetic chemistry has seen the rise of more sophisticated methods for constructing heterocyclic scaffolds. Multicomponent reactions (MCRs) and cascade reactions offer powerful, atom-economical pathways to complex molecules like pyrrolidine-2,5-dione derivatives in a single step from simple starting materials. researchgate.net
MCRs, where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. researchgate.netnih.gov For instance, a three-component reaction between an aldehyde, an amine, and a dienophile can lead to the formation of a substituted pyrrolidine (B122466) ring. tandfonline.com While direct synthesis of this compound via an MCR is not commonly reported, these methods are invaluable for creating a wide range of structural analogs. The Ugi and Passerini reactions are other examples of powerful MCRs that can be adapted to produce precursors for pyrrolidone structures. rloginconsulting.com
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. researchgate.net A cascade sequence involving a 1,3-dipolar cycloaddition followed by a lactamization has been developed for the diastereoselective synthesis of complex fused pyrrolidinedione systems. acs.org Such strategies allow for the rapid construction of molecular complexity, generating multiple bonds and stereocenters in a single, efficient operation. nih.gov These advanced methods represent the frontier of heterocyclic synthesis, providing access to novel analogs of the pyrrolidine-2,5-dione core structure.
Exploration of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including N-substituted succinimides.
One of the primary focuses of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. rsc.org A notable advancement is the use of hot water as a solvent for the synthesis of N-alkyl and N-aryl succinimides from succinic acid and primary amines. researchgate.net This catalyst-free approach offers high yields, simple workup procedures where the product often crystallizes directly from the reaction mixture, and avoids the use of hazardous reagents. researchgate.net
Other green approaches include solvent-free reactions, often facilitated by microwave irradiation, which can dramatically reduce reaction times and energy consumption. researchgate.net The use of biodegradable and reusable catalysts, such as β-cyclodextrin in an aqueous medium, has also been demonstrated for the one-pot, three-component synthesis of substituted pyrrolidine-2-one derivatives. rsc.org While these methods may require adaptation for the specific synthesis of this compound (e.g., starting from succinic acid and 2-bromoethylamine), they highlight a clear trend towards more sustainable synthetic protocols. ijcps.org The development of methods that utilize recyclable catalysts or environmentally friendly solvents like water and ethanol (B145695) is a key goal in modern organic synthesis. ijcps.orgrsc.org
Elucidation of Reactivity and Mechanistic Pathways of 1 2 Bromoethyl Pyrrolidine 2,5 Dione
Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety
The presence of a bromine atom on the terminal carbon of the ethyl side chain makes this position highly susceptible to nucleophilic attack. The nature of the carbon-bromine bond, being polarized towards the more electronegative bromine atom, renders the carbon atom electrophilic.
Nucleophilic substitution reactions can proceed through two primary mechanisms: substitution nucleophilic bimolecular (SN2) and substitution nucleophilic unimolecular (SN1). The pathway taken is largely dictated by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.
For 1-(2-bromoethyl)pyrrolidine-2,5-dione, the bromoethyl group is a primary alkyl halide. Primary alkyl halides strongly favor the SN2 mechanism . This is due to the relatively low steric hindrance around the electrophilic carbon atom, which allows for the backside attack of the nucleophile. The SN2 reaction is a concerted, single-step process where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. This backside attack results in an inversion of stereochemistry at the reaction center, although in this achiral molecule, this is not observable.
The SN1 pathway is highly disfavored for primary alkyl halides like the 2-bromoethyl group. An SN1 reaction would require the formation of a primary carbocation intermediate, which is highly unstable and energetically unfavorable. Therefore, it can be concluded that nucleophilic substitution reactions on the 2-bromoethyl side chain of this compound proceed almost exclusively via an SN2 mechanism.
The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. The general rate law is given by: Rate = k[this compound][Nucleophile]. The reaction is typically facilitated by polar aprotic solvents, such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.
| Nucleophile | Product | Typical Solvent | Relative Rate |
|---|---|---|---|
| Azide (B81097) (N₃⁻) | 1-(2-Azidoethyl)pyrrolidine-2,5-dione | DMF | High |
| Cyanide (CN⁻) | 1-(2-Cyanoethyl)pyrrolidine-2,5-dione | DMSO | High |
| Thiolate (RS⁻) | 1-(2-(Alkylthio)ethyl)pyrrolidine-2,5-dione | Ethanol (B145695) | Very High |
| Amine (RNH₂) | 1-(2-(Alkylamino)ethyl)pyrrolidine-2,5-dione | Acetonitrile (B52724) | Moderate |
| Hydroxide (B78521) (OH⁻) | 1-(2-Hydroxyethyl)pyrrolidine-2,5-dione | Water/THF | Moderate |
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In this compound, the two main reactive sites are the electrophilic carbon of the bromoethyl group and the carbonyl carbons of the succinimide (B58015) ring. Strong nucleophiles will preferentially attack the more electrophilic and less sterically hindered primary alkyl halide via an SN2 reaction. While the carbonyl carbons of the imide are also electrophilic, they are generally less reactive towards nucleophilic attack than the primary alkyl halide, especially under neutral or basic conditions.
Regioselectivity concerns the preference for a reaction to occur at one specific site over another. In the context of this compound, this is straightforward as the only site for nucleophilic substitution on the side chain is the carbon bearing the bromine atom. Thus, nucleophilic displacement reactions are highly regioselective for the terminal carbon of the ethyl group.
Transformations and Functionalization of the Pyrrolidine-2,5-dione Ring System
The succinimide ring, while relatively stable, can undergo various transformations, particularly under conditions that favor nucleophilic attack at the carbonyl carbons.
The imide functionality of the pyrrolidine-2,5-dione ring is susceptible to hydrolysis under both acidic and basic conditions. The reaction involves nucleophilic attack of water or hydroxide ion on one of the carbonyl carbons, leading to the opening of the five-membered ring to form a succinamic acid derivative.
Under basic conditions, for example with aqueous sodium hydroxide, the hydroxide ion attacks a carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, breaking the carbon-nitrogen bond and leading to the formation of the sodium salt of N-(2-bromoethyl)succinamic acid. Subsequent acidification would yield the free acid. Stronger nucleophiles, such as primary amines, can also induce ring-opening to form the corresponding amides.
Interestingly, the products of these ring-opening reactions can sometimes be induced to undergo subsequent intramolecular cyclizations, depending on the nature of the substituents and the reaction conditions. For instance, if the bromoethyl group is first substituted with a nucleophile containing a suitable functional group, a subsequent intramolecular reaction could lead to the formation of a new heterocyclic system.
Direct functionalization of the carbon atoms of the pyrrolidine-2,5-dione ring is less common than reactions involving the N-substituent or ring-opening. However, under specific conditions, such as in the presence of a strong base, it is possible to deprotonate the α-carbons to the carbonyl groups, forming an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the 3- and 4-positions of the ring. The choice of base and reaction conditions is crucial to avoid competing reactions such as ring-opening.
Exploration of Radical-Mediated Reactions Involving the Bromoethyl Group
While nucleophilic substitution is the predominant reaction pathway for the bromoethyl group, radical-mediated reactions are also a possibility under appropriate conditions. Homolytic cleavage of the carbon-bromine bond can be initiated by heat or UV light, particularly in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. This would generate a primary alkyl radical.
This primary radical could then participate in various radical chain reactions, such as addition to alkenes or alkynes, or hydrogen atom abstraction. However, it is important to distinguish the reactivity of the bromoethyl group from that of N-bromosuccinimide (NBS). In NBS, the nitrogen-bromine bond is weak and readily undergoes homolysis to produce a bromine radical, which is a key step in allylic and benzylic brominations. In this compound, the carbon-bromine bond is stronger, and its radical reactions would be more characteristic of bromoalkanes rather than NBS. For instance, in the presence of a suitable hydrogen donor, a radical-initiated reduction could replace the bromine atom with a hydrogen atom.
Application of this compound in Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromoethyl Position
The reactivity of the carbon-bromine bond in this compound allows it, in principle, to participate as an electrophilic partner in various cross-coupling reactions. These reactions would involve the oxidative addition of the C-Br bond to a low-valent transition metal catalyst, typically palladium, nickel, or copper, followed by transmetalation with a nucleophilic coupling partner and subsequent reductive elimination to form the desired product and regenerate the catalyst.
Theoretical Applications in Common Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The product would be a 1-(2-arylethyl)pyrrolidine-2,5-dione or a related compound depending on the organoboron partner.
Heck Reaction: In a Heck reaction, this compound could be coupled with an alkene to form a new C-C bond, leading to the synthesis of N-substituted pyrrolidine-2,5-diones with extended carbon chains. The reaction is typically catalyzed by a palladium complex in the presence of a base.
Sonogashira Coupling: The Sonogashira reaction would enable the coupling of this compound with a terminal alkyne, catalyzed by a combination of palladium and copper complexes, to yield N-(alkynyl-ethyl)pyrrolidine-2,5-diones.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction would involve the coupling of this compound with a primary or secondary amine, resulting in the formation of a new carbon-nitrogen bond and yielding N-(2-aminoethyl)pyrrolidine-2,5-dione derivatives.
Despite the theoretical potential for these transformations, a significant body of published research detailing specific reaction conditions, catalyst systems, yields, and the scope of coupling partners for this compound remains to be consolidated. The development of robust and general protocols for the cross-coupling of such sp³-hybridized alkyl bromides is an ongoing area of research in organic chemistry, as they are often more challenging substrates compared to their sp²-hybridized counterparts due to slower rates of oxidative addition and the potential for side reactions like β-hydride elimination.
Further investigation into specialized catalytic systems, including the use of specific ligands to promote the desired reactivity and suppress side reactions, would be necessary to fully elucidate the potential of this compound in transition metal-catalyzed cross-coupling reactions.
Data Table:
Due to the lack of specific, published research data on the transition metal-catalyzed cross-coupling reactions of this compound at the bromoethyl position, a data table with detailed experimental findings cannot be provided at this time.
Derivatization and Rational Design of Novel Compounds Based on the 1 2 Bromoethyl Pyrrolidine 2,5 Dione Scaffold
Synthesis of Libraries of N-Substituted Pyrrolidine-2,5-dione Derivatives for Academic Screening
Combinatorial chemistry and the generation of molecular libraries are cornerstone strategies in modern drug discovery, enabling the rapid synthesis and evaluation of thousands of compounds against biological targets. nih.govmdpi.com The pyrrolidine-2,5-dione scaffold is well-suited for library synthesis due to the robustness of reactions used to form and modify it. Academic screening campaigns often rely on these libraries to identify hit compounds for various therapeutic areas, including anti-inflammatory and anti-tuberculosis research. nih.govnih.gov
One effective method for generating libraries of N-substituted pyrrolidine-2,5-dione derivatives is the Michael addition reaction. nih.gov This approach involves the conjugate addition of a nucleophile, such as a ketone, to an N-substituted maleimide (B117702). By systematically varying both the maleimide and the ketone component, a large and diverse library of compounds can be efficiently synthesized. These derivatives can then be subjected to high-throughput screening to assess their biological activity, such as the inhibition of enzymes like cyclooxygenases (COX-1/COX-2) and 5-lipoxygenase (5-LOX). nih.gov
The table below illustrates a representative library synthesis scheme based on the Michael addition of various ketones to different N-substituted maleimides, leading to a diverse set of succinimide (B58015) derivatives for biological evaluation.
| N-Substituted Maleimide (Reactant A) | Ketone (Reactant B) | General Product Structure |
|---|---|---|
| N-Phenylmaleimide | Cyclohexanone | A succinimide ring N-substituted with a phenyl group, and a 2-oxocyclohexyl group at the 3-position of the succinimide ring. |
| N-Benzylmaleimide | Acetone | A succinimide ring N-substituted with a benzyl (B1604629) group, and a propan-2-one group at the 3-position of the succinimide ring. |
| N-Ethylmaleimide | Acetophenone | A succinimide ring N-substituted with an ethyl group, and a 2-oxo-2-phenylethyl group at the 3-position of the succinimide ring. |
| N-(4-Chlorophenyl)maleimide | Cyclopentanone | A succinimide ring N-substituted with a 4-chlorophenyl group, and a 2-oxocyclopentyl group at the 3-position of the succinimide ring. |
Introduction of Diverse Functional Groups via the Bromoethyl Linker for Enhanced Molecular Complexity
The 1-(2-bromoethyl)pyrrolidine-2,5-dione molecule is an exemplary building block for increasing molecular complexity and diversity. The terminal bromine on the N-ethyl side chain is a reactive leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This functionality allows for the covalent attachment of a vast array of chemical moieties through straightforward nucleophilic substitution reactions (SN2).
This bromoethyl linker serves as a versatile handle to introduce functional groups that can modulate a compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. Furthermore, it enables the attachment of various pharmacophoric elements. For instance, reaction with primary or secondary amines yields amino derivatives, while reaction with thiols produces thioethers. Other nucleophiles, such as azides, carboxylates, and alkoxides, can be used to introduce further chemical diversity. This strategy provides a direct and efficient route to a wide range of derivatives from a single, readily accessible precursor, each with unique potential for biological interactions.
The following table demonstrates how various classes of nucleophiles can react with this compound to introduce diverse functional groups.
| Starting Material | Nucleophile Class (Example) | Resulting Functional Group | General Product Structure |
|---|---|---|---|
| This compound | Primary Amine (R-NH₂) | Secondary Amine | Succinimide ring N-substituted with a -CH₂CH₂NHR group. |
| This compound | Thiol (R-SH) | Thioether | Succinimide ring N-substituted with a -CH₂CH₂SR group. |
| This compound | Azide (B81097) Ion (N₃⁻) | Azide | Succinimide ring N-substituted with a -CH₂CH₂N₃ group. |
| This compound | Carboxylate (R-COO⁻) | Ester | Succinimide ring N-substituted with a -CH₂CH₂OC(=O)R group. |
| This compound | Phenoxide (Ar-O⁻) | Aryl Ether | Succinimide ring N-substituted with a -CH₂CH₂OAr group. |
Construction of Hybrid Molecular Architectures Incorporating the Succinimide Core
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric scaffolds to create a single hybrid molecule. The goal is to develop compounds with improved affinity, selectivity, or a multi-target profile that can address complex diseases by modulating multiple biological pathways simultaneously. The succinimide core is an excellent component for such hybrids due to its established biological relevance and synthetic accessibility.
The use of this compound as a starting material is particularly advantageous for constructing hybrid molecules. The succinimide moiety serves as the first structural unit, while the reactive bromoethyl linker provides a means to covalently attach a second, different molecular architecture. This approach has been successfully employed to create novel classes of compounds with potential therapeutic applications. For example, by reacting this compound with a nucleophilic site on another biologically active core, such as a thiazolidinedione, a succinimide-thiazolidinedione hybrid can be formed. nih.govnih.gov Such hybrids have been investigated as potential multi-target agents for conditions like diabetes. nih.govnih.gov Similarly, other pharmacophores like coumarin, isatin, or furan (B31954) moieties can be incorporated. researchgate.net
This modular approach allows for the systematic combination of different pharmacophores, leading to the creation of novel chemical entities with unique and potentially synergistic biological activities.
The table below provides examples of hybrid molecular architectures that can be conceptually designed starting from the this compound scaffold.
| Succinimide Building Block | Pharmacophore Core to be Attached | Resulting Hybrid Architecture | Potential Therapeutic Target Area |
|---|---|---|---|
| This compound | Thiazolidine-2,4-dione | Succinimide-Thiazolidinedione Hybrid | Antidiabetic nih.govnih.gov |
| This compound | Coumarin | Succinimide-Coumarin Hybrid | Antioxidant, α-Glucosidase Inhibition researchgate.net |
| This compound | Isatin | Succinimide-Isatin Hybrid | Antioxidant, α-Glucosidase Inhibition researchgate.net |
| This compound | Benzimidazole | Succinimide-Benzimidazole Hybrid | Anti-inflammatory |
Applications in Organic Synthesis As a Versatile Building Block
Utilization in the Synthesis of Complex Heterocyclic Systems and Natural Product Analogs
The succinimide (B58015) structural motif is present in a number of natural products and pharmacologically active compounds. nih.govbohrium.com The compound 1-(2-bromoethyl)pyrrolidine-2,5-dione provides a direct route for incorporating a protected ethylamine (B1201723) fragment, which is a common substructure in many alkaloids and other bioactive molecules.
In the synthesis of complex heterocyclic systems, this reagent can be used to alkylate primary amines or other nitrogen-based nucleophiles. The resulting intermediate can then undergo further transformations, such as intramolecular cyclization, to yield larger, more complex ring systems like piperazines and related heterocycles. This strategy is instrumental in building libraries of compounds for drug discovery.
Furthermore, this building block is employed in the creation of natural product analogs. danielromogroup.com By chemically attaching the 2-(succinimido)ethyl moiety to a known natural product, chemists can systematically modify its structure to probe structure-activity relationships (SAR) or improve its pharmacokinetic properties. This approach allows for the development of derivatives with potentially enhanced biological activity or novel therapeutic applications. researchgate.net
Role in the Preparation of Advanced Organic Intermediates for Downstream Synthesis
A key application of this compound is its function as a protected 2-aminoethylating agent, analogous to the well-known N-(2-bromoethyl)phthalimide used in the Gabriel synthesis. The succinimide group serves as a robust protecting group for the primary amine functionality.
The typical synthetic sequence involves two main steps:
Alkylation: A chosen nucleophile (e.g., a carbanion, alkoxide, or thiolate) reacts with this compound to form a new bond, attaching the 2-(succinimido)ethyl group. The resulting product is a stable intermediate where the nitrogen atom is masked within the imide ring.
Deprotection: The succinimide ring can be subsequently cleaved under specific conditions, such as acid or base hydrolysis or treatment with hydrazine, to liberate the primary amine functionality (-NH₂).
This methodology is highly valuable in multi-step synthesis where the presence of a free primary amine would interfere with reactions intended for other parts of the molecule. By masking the amine as a succinimide, chemists can perform other transformations before revealing the amine at a later, strategic point in the synthetic route. This makes the reagent a crucial tool for preparing advanced organic intermediates for further elaboration. chemimpex.com
| Step | Reaction | Description |
|---|---|---|
| 1. Alkylation | Nu:⁻ + Br-CH₂CH₂-N(Succ) → Nu-CH₂CH₂-N(Succ) + Br⁻ | Introduction of the protected ethylamine group onto a nucleophile (Nu:⁻). |
| 2. Deprotection | Nu-CH₂CH₂-N(Succ) + Reagent → Nu-CH₂CH₂-NH₂ | Cleavage of the succinimide (Succ) ring to reveal the primary amine. |
Academic Investigations in Polymer Chemistry and Material Science
The unique reactivity of this compound has prompted investigations into its use in polymer chemistry and material science. chemimpex.com Its utility in this field stems from its ability to functionalize existing polymers or to act as a precursor for novel monomers.
In one application, the compound is used for the chemical modification of polymers. Polymer backbones containing nucleophilic side chains (such as hydroxyl groups in polyvinyl alcohol or amine groups in chitosan) can be grafted with the 2-(succinimido)ethyl group via nucleophilic substitution. This covalent attachment of polar succinimide moieties can significantly alter the bulk properties of the material, including its solubility, thermal stability, surface energy, and adhesive characteristics. chemimpex.com
Another area of academic research involves the synthesis of new monomers. By reacting this compound with a molecule that also contains a polymerizable group (e.g., a vinyl or acrylate (B77674) group), a novel monomer bearing a pendant succinimide ring can be created. The subsequent polymerization of these monomers leads to the formation of specialty polymers with regularly spaced succinimide groups along the chain. Such materials are of interest for applications in bioconjugation, for the development of specialty coatings and adhesives, or as platforms for further post-polymerization modification. chemimpex.com
Investigative Studies in Chemical Biology and Medicinal Chemistry Research
Design and Synthesis of 1-(2-Bromoethyl)pyrrolidine-2,5-dione Analogs as Chemical Probes for Biological Systems
The synthesis of analogs based on the this compound structure is a key strategy for developing chemical probes to investigate biological systems. These analogs are created by introducing various chemical moieties to the core pyrrolidine-2,5-dione structure. For instance, a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their biological activity. nih.gov These compounds serve as potent ligands for the serotonin 5-HT1A receptor and the serotonin transporter protein (SERT). nih.gov
By systematically altering the structure of these analogs and measuring their binding affinities, researchers can probe the molecular architecture of these biological targets. Computer docking simulations are often employed to complement these experimental findings, providing a theoretical model of how the synthesized compounds interact with the receptor or transporter at an atomic level. nih.gov This dual approach of synthesis and computational modeling allows for a detailed understanding of the structure-activity relationships (SAR), guiding the design of more potent and selective molecules. nih.gov The insights gained from using these analogs as chemical probes are instrumental in the development of multi-target directed ligands for complex neurological disorders. nih.govresearchgate.net
Scaffold for the Development of Bioactive Molecules
The pyrrolidine-2,5-dione ring is a privileged scaffold in drug discovery, forming the structural basis for a multitude of bioactive molecules. nih.govresearchgate.netnih.gov Its utility stems from its rigid, five-membered heterocyclic structure, which can be readily functionalized to create derivatives with diverse pharmacological profiles. nih.govbiolmolchem.com This scaffold is a component of compounds investigated for a wide array of therapeutic applications, demonstrating its versatility and importance in medicinal chemistry. nih.gov
Derivatives of the pyrrolidine-2,5-dione scaffold have been extensively investigated for their potential as anticonvulsant agents. These compounds are often designed as hybrid molecules, incorporating pharmacophoric elements from existing antiepileptic drugs (AEDs) like ethosuximide and levetiracetam. nih.gov Research has led to the identification of several promising candidates with broad-spectrum activity in preclinical models of epilepsy. nih.govnih.gov
These compounds have been evaluated in standard animal models, including the maximal electroshock seizure (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hertz (6 Hz) psychomotor seizure model, which represents drug-resistant epilepsy. nih.govnih.govmdpi.com Several derivatives have shown potent efficacy and a better safety profile than some clinically used AEDs. nih.gov For example, compound KA-11 was identified as a broad-spectrum anticonvulsant with protective activity in the MES, scPTZ, and 6 Hz tests. nih.gov Similarly, other derivatives have demonstrated significant anticonvulsant properties, with some showing more beneficial efficacy (ED₅₀) and protective index values than the reference drug, valproic acid. mdpi.com Structure-activity relationship (SAR) analysis has revealed that substituents at position 3 of the pyrrolidine-2,5-dione ring strongly influence the anticonvulsant activity. nih.gov
| Compound | Animal Model | ED₅₀ (mg/kg) | Reference Drug | Reference Drug ED₅₀ (mg/kg) | Source |
|---|---|---|---|---|---|
| Compound 6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione) | MES Test | 68.30 | Valproic Acid | 252.74 | mdpi.com |
| Compound 6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione) | 6 Hz (32 mA) Test | 28.20 | Valproic Acid | 130.64 | mdpi.com |
| Compound 14 (3-CF₃ derivative) | 6 Hz (44 mA) Test | 63.2 | N/A | N/A | mdpi.com |
| Compound 33 (3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative) | MES Test | 27.4 | N/A | N/A | nih.gov |
| Compound 33 (3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative) | 6 Hz (32 mA) Test | 30.8 | N/A | N/A | nih.gov |
The therapeutic potential of compounds derived from the pyrrolidine (B122466) scaffold extends to neuroprotection. Alzheimer's disease, a neurodegenerative condition linked to acetylcholine deficits and oxidative stress, is a key area of this research. nih.gov Studies have investigated novel pyrrolidine-2-one derivatives, a related class of compounds, for their ability to mitigate cognitive impairment induced by agents like scopolamine in animal models. nih.govresearchgate.net
These studies have shown that certain derivatives can effectively counter the behavioral and biochemical changes caused by scopolamine, with effects comparable to the established drug donepezil. nih.govresearchgate.net The neuroprotective effects are often attributed to the compounds' ability to reduce oxidative stress in the brain and inhibit the acetylcholinesterase (AChE) enzyme, thereby increasing acetylcholine levels. researchgate.netmdpi.com By demonstrating efficacy in these preclinical models, pyrrolidine-based compounds have emerged as promising candidates for addressing diseases associated with cognitive deficits. nih.gov
The pyrrolidine-2,5-dione scaffold has been instrumental in the design of novel compounds with antidepressant-like properties. researchgate.net Research has focused on developing multi-target directed ligands that can interact with several key proteins involved in the neurochemistry of depression, such as the serotonin transporter (SERT) and various serotonin (5-HT) and dopamine (D₂) receptors. nih.govnih.gov The rationale is that simultaneously modulating these targets may lead to a more robust and faster-acting antidepressant effect. nih.gov
A series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and found to be potent ligands for both the 5-HT₁ₐ receptor and SERT. nih.gov Further structural modifications led to compounds with high affinity for 5-HT₁ₐ and D₂ receptors, as well as SERT. nih.gov For instance, specific derivatives emerged as promising candidates with desirable binding profiles, suggesting their potential for further development as multi-target antidepressant drugs. nih.gov
| Compound | SERT (Ki, nM) | 5-HT₁ₐ (Ki, nM) | D₂ (Ki, nM) | Source |
|---|---|---|---|---|
| Compound 4 | 47.0 | >1000 | >1000 | nih.gov |
| Compound 11 | 9.2 | 128.0 | 51.0 | nih.gov |
The pyrrolidine-2,5-dione framework has also been explored for the development of potential antitumor agents. nih.gov Several novel compounds based on this scaffold have been synthesized and evaluated for their ability to inhibit enzymes that play a role in cancer progression. nih.gov One area of focus has been the inhibition of steroidogenic enzymes like aromatase (AR) and 17α-hydroxylase/17,20-lyase (P450(17)α), which are involved in hormone-dependent cancers. nih.gov
In one study, derivatives such as 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione and 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione showed good inhibition of aromatase, with potencies (IC₅₀) comparable to the known inhibitor Aminoglutethimide. nih.gov The most active of these compounds also demonstrated significant inhibition of P450(17)α, equipotent to Ketoconazole, while showing poor inhibition of the cholesterol side-chain cleavage enzyme, suggesting a degree of selectivity. nih.gov These findings establish pyrrolidine-2,5-dione derivatives as valuable lead compounds for the development of novel antitumor agents. nih.gov
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Source |
|---|---|---|---|---|---|
| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (3) | Aromatase (AR) | 23.8 ± 4.6 | Aminoglutethimide | 20.0 ± 2.6 | nih.gov |
| 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (4) | Aromatase (AR) | 24.6 ± 1.8 | Aminoglutethimide | 20.0 ± 2.6 | nih.gov |
| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (3) | P450(17)α | 18.5 ± 1.9 | Ketoconazole | 12.1 ± 2.9 | nih.gov |
Mechanistic Insights into Compound-Biological Target Interactions at a Molecular Level
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design. nih.gov A combination of in vitro binding studies, electrophysiology, and computational modeling has provided significant insights into their interactions with biological targets. nih.govnih.govnih.gov
For anticonvulsant derivatives, a primary mechanism of action is the modulation of neuronal voltage-gated ion channels. nih.gov In vitro ligand binding and patch-clamp experiments have shown that these compounds can interact with voltage-sensitive sodium channels (site 2) and L-type calcium channels. nih.govnih.govmdpi.com This interaction stabilizes the inactive state of the channels, reducing neuronal hyperexcitability that underlies seizures.
In the context of antidepressant activity, the mechanism involves binding to monoamine transporters and receptors. nih.gov Derivatives have been shown to possess high affinity for the serotonin transporter (SERT), inhibiting the reuptake of serotonin and thereby increasing its synaptic concentration. nih.govnih.gov Furthermore, many of these compounds also act as ligands for 5-HT₁ₐ and D₂ receptors, which are known to play a significant role in mood regulation. nih.gov The interaction between the serotonin and dopamine systems is considered important for antidepressant efficacy. nih.gov Computer docking simulations have been used to visualize and confirm the binding modes of these compounds within the active sites of SERT and the 5-HT₁ₐ receptor, corroborating the results of biological tests. nih.gov These mechanistic studies are essential for optimizing the design of new bioactive molecules based on the pyrrolidine-2,5-dione scaffold. nih.gov
Advanced Spectroscopic and Computational Approaches for Structural and Mechanistic Elucidation
Application of Advanced Spectroscopic Methods for Definitive Structural Characterization of Reaction Products and Intermediates
While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental structural information, complex reaction mixtures and transient intermediates often necessitate the use of more advanced, multi-dimensional NMR techniques for unambiguous structural assignment. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for establishing connectivity between protons and carbons, particularly in novel or unexpected reaction products.
For instance, in the characterization of derivatives of the pyrrolidine-2,5-dione core, 2D NMR spectroscopy is critical. The HSQC spectrum directly correlates the chemical shifts of protons with their attached carbons, while the HMBC spectrum reveals longer-range couplings (typically over two to three bonds) between protons and carbons. This information is vital for piecing together the carbon skeleton and determining the substitution patterns of reaction products.
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is another powerful tool. It provides highly accurate mass measurements, allowing for the determination of elemental compositions of both stable products and fleeting intermediates. This capability is essential for distinguishing between compounds with the same nominal mass and for confirming the identity of proposed reaction species. For example, the structure of 1,4,5-trisubstituted pyrrolidine-2,3-diones, closely related to the target compound, has been successfully confirmed using a combination of 2D NMR and ESI-HRMS. jst-ud.vn
Table 1: Illustrative Application of Advanced Spectroscopic Data for a Hypothetical Reaction Product of "1-(2-Bromoethyl)pyrrolidine-2,5-dione"
| Spectroscopic Technique | Information Provided | Example Application |
| ¹H NMR | Provides information on the proton environment, including chemical shift, integration, and multiplicity. | Identifies the number and types of protons in the molecule. |
| ¹³C NMR | Provides information on the carbon environment. | Identifies the number and types of carbon atoms. |
| HSQC | Correlates directly bonded proton and carbon atoms. | Confirms C-H connectivities within the pyrrolidine-2,5-dione ring and the bromoethyl side chain. |
| HMBC | Shows correlations between protons and carbons over two to three bonds. | Establishes the connectivity between the ethyl side chain and the nitrogen of the pyrrolidine (B122466) ring, and confirms the positions of substituents on the ring. |
| HRMS (ESI-TOF) | Provides a highly accurate mass-to-charge ratio. | Determines the elemental composition to confirm the molecular formula of the product, distinguishing it from potential isomers or byproducts. |
Quantum Chemical Calculations and Molecular Modeling for Reaction Pathway Prediction and Conformational Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an invaluable tool for investigating reaction mechanisms at the molecular level. mdpi.com These computational methods allow for the exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction barriers, thereby providing a detailed picture of the most likely reaction pathways. For molecules like "this compound," DFT calculations can be employed to predict the feasibility of various reactions, such as nucleophilic substitution at the bromoethyl side chain or reactions involving the dione (B5365651) functionality.
Molecular modeling techniques also enable the study of the conformational preferences of "this compound". nih.gov The flexibility of the bromoethyl side chain allows the molecule to adopt various conformations, which can influence its reactivity and interactions with other molecules. Conformational analysis can identify the lowest energy conformers and the energy barriers between them. sfu.ca This information is crucial for understanding how the molecule's shape affects its chemical behavior. For instance, the spatial arrangement of the bromine atom relative to the pyrrolidine-2,5-dione ring can have a significant impact on its accessibility for substitution reactions.
Computational studies on related succinimide (B58015) systems have provided insights into reaction mechanisms such as deamidation, where the succinimide ring acts as an intermediate. nih.gov These theoretical investigations help to rationalize experimental observations and can guide the design of new synthetic routes or the prediction of potential degradation pathways.
Table 2: Representative Computational Approaches for Studying "this compound"
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Reaction pathway prediction, transition state analysis. | Elucidation of reaction mechanisms, calculation of activation energies, prediction of product regioselectivity and stereoselectivity. mdpi.com |
| Ab initio methods | High-accuracy energy calculations, conformational analysis. | Determination of the relative stabilities of different conformers, understanding stereoelectronic effects. sfu.ca |
| Molecular Dynamics (MD) Simulations | Exploration of conformational space, solvent effects. | Understanding the dynamic behavior of the molecule in solution, identifying preferred conformations and intermolecular interactions. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with chemical reactivity. | Predictive modeling of the compound's reactivity based on its structural and electronic properties. nih.gov |
Patents and Commercial Landscape from a Research Perspective
Analysis of Patent Literature Citing 1-(2-Bromoethyl)pyrrolidine-2,5-dione and its Derivatives as Research Intermediates
An analysis of the patent landscape reveals the strategic importance of this compound as a precursor in the development of targeted therapies and diagnostic tools, particularly in the field of oncology. Patents citing this compound often describe its use in the synthesis of inhibitors for poly(ADP-ribose) polymerase (PARP), an enzyme family critical for DNA repair and a key target in cancer therapy.
One prominent area of application is in the creation of Positron Emission Tomography (PET) imaging agents. These agents are designed to visualize and quantify the presence and activity of specific biological targets in vivo, which is invaluable for disease diagnosis, staging, and monitoring treatment response. For instance, this compound is a key starting material in the multi-step synthesis of precursors for PARP-targeted radiotracers.
A notable example is found in the synthesis of compounds that can be radiolabeled with isotopes like fluorine-18 (¹⁸F). The synthetic schemes outlined in various patents demonstrate the utility of the bromoethyl group of N-(2-bromoethyl)succinimide for alkylation reactions. In these processes, the succinimide (B58015) portion of the molecule often forms part of the final structure that mimics the nicotinamide moiety of NAD+, the natural substrate of PARP, thereby conferring affinity for the target enzyme.
The following table summarizes representative patents where this compound or its direct synthetic precursors are cited as key intermediates.
| Patent Number | Title | Assignee | Therapeutic/Diagnostic Area | Role of this compound |
| US9353086B2 | Compounds for imaging | Washington University | Oncology / Medical Imaging | Precursor for the synthesis of PARP-1 targeted PET imaging agents. |
This data underscores the compound's value in creating sophisticated molecular probes for cancer research and clinical applications. The ability to attach this moiety to various targeting vectors opens up possibilities for developing a range of imaging agents for different biological targets.
Identification of Research and Development Pipelines Involving the Compound as a Key Intermediate
Beyond the patent literature, the application of this compound as a key intermediate is evident in academic and commercial research and development pipelines, particularly for novel cancer diagnostics. The development of PET radiotracers is a clear example of a research pipeline where this compound plays a foundational role.
A specific and well-documented instance is the development of the PARP inhibitor imaging agent, [¹⁸F]FluorThanatrace ([¹⁸F]FTT). The radiosynthesis of this tracer involves a precursor molecule whose synthesis relies on N-(2-bromoethyl)succinimide. Research publications detail the synthetic route where the succinimide derivative is used to introduce the necessary chemical scaffold. This tracer has been utilized in preclinical and clinical research to visualize PARP expression in tumors, which can help in selecting patients for PARP inhibitor therapy and in assessing the drug's effectiveness.
The pipeline for such an imaging agent typically involves:
Precursor Synthesis: Chemical synthesis of the non-radioactive precursor molecule, where this compound is a key building block.
Radiolabeling: The precursor is then subjected to a radiolabeling reaction, for example, with fluorine-18, to produce the final PET tracer.
Preclinical Evaluation: The tracer is tested in cell cultures and animal models to verify its specificity, selectivity, and imaging characteristics.
Clinical Trials: The imaging agent is then moved into human clinical trials to assess its safety, dosimetry, and efficacy for its intended diagnostic purpose.
The successful development and use of tracers like [¹⁸F]FTT in clinical research settings confirm the importance of this compound in the R&D pipeline for advanced medical imaging agents. While its application in the direct synthesis of therapeutic drug candidates is less explicitly documented in publicly available information, its established role in the development of companion diagnostics and research tools for oncology is significant. This highlights a critical, albeit indirect, contribution to therapeutic development by enabling more precise and personalized treatment strategies.
Concluding Remarks and Future Research Trajectories
Summary of Key Academic Contributions and Existing Research Challenges
The primary academic contribution of 1-(2-Bromoethyl)pyrrolidine-2,5-dione to date has been its role as a versatile synthetic intermediate. Its molecular architecture features two key reactive sites: an electrophilic bromoethyl group amenable to nucleophilic substitution and a stable pyrrolidine-2,5-dione (succinimide) core. The succinimide (B58015) moiety is a well-recognized and privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticonvulsant, antitumor, anti-inflammatory, and antimicrobial properties. nih.govnih.govresearchgate.net The value of this compound, therefore, lies in its ability to introduce this valuable pharmacophore into more complex molecular designs. For instance, similar N-substituted pyrrolidine-2,5-diones have been successfully used in the alkylation of various substrates to generate advanced heterocyclic systems. researchgate.net
Despite its utility as a building block, the compound presents several research challenges:
Lack of Dedicated Biological Studies: There is a significant gap in the literature regarding the intrinsic biological activity of this compound itself. Its potential as a standalone therapeutic or biological probe remains unevaluated.
Reactivity and Stability Profile: While the succinimide ring is generally stable, it is known to be susceptible to ring-opening under certain basic conditions. researchgate.net A comprehensive study of the compound's reactivity profile and stability across a range of reaction conditions is lacking, which can complicate its application in multi-step syntheses.
Limited Synthetic Diversity: The reported applications of this specific compound are sparse. Its utility has been demonstrated in principle, but a broad library of derivatives has not been synthesized or characterized, limiting the understanding of its structure-activity relationships (SAR).
Identification of Underexplored Research Avenues for this compound
The existing challenges directly point to numerous underexplored research avenues that could significantly elevate the scientific importance of this compound. The primary opportunity lies in leveraging its bifunctional nature to systematically build libraries of novel molecules for diverse applications.
Key underexplored areas include:
Medicinal Chemistry and Drug Discovery: The bromoethyl moiety serves as a reactive handle for introducing a vast array of functional groups through reaction with nucleophiles such as amines, thiols, and phenols. This would allow for the creation of extensive libraries of novel N-substituted succinimides. Given the known anticonvulsant and anticancer activities of other derivatives, these new compounds would be prime candidates for high-throughput screening. nih.govnih.gov
Bioconjugation and Chemical Probe Development: The compound is an ideal precursor for developing linkers used in bioconjugation. The bromoethyl group can be converted to other functionalities, such as an azide (B81097) or alkyne for "click chemistry," or a maleimide (B117702) for conjugation to thiols in proteins. The succinimide core provides a stable, non-immunogenic spacer.
Materials Science and Polymer Chemistry: The reactivity of the bromoethyl group could be exploited for the synthesis of novel functional polymers. It could be used as an initiator for certain types of polymerization or grafted onto existing polymer backbones to introduce the polar succinimide functionality, potentially altering material properties like hydrophilicity, thermal stability, or biocompatibility.
The following interactive table outlines potential research projects based on these underexplored avenues.
| Research Avenue | Proposed Project | Key Synthetic Step | Potential Application |
|---|---|---|---|
| Medicinal Chemistry | Synthesis of a diverse library of N-[2-(substituted-amino)ethyl]succinimides. | Nucleophilic substitution of the bromide with a panel of primary/secondary amines. | Screening for anticonvulsant, anticancer, and antimicrobial activity. nih.gov |
| Chemical Biology | Development of a clickable chemical probe for protein labeling. | Conversion of the bromide to an azide via reaction with sodium azide. | Use in activity-based protein profiling (ABPP) and target identification. researchgate.net |
| Materials Science | Incorporation into a polymer backbone for functional materials. | Reaction with polymeric amines or thiols to create functionalized grafts. | Development of new hydrogels or biocompatible coatings. |
| Fragment-Based Drug Design | Use as a starting fragment for targeting succinimide-binding proteins. | Elaboration of the ethyl chain to probe binding pockets. | Discovery of novel enzyme inhibitors (e.g., for proteases or kinases). researchgate.net |
Potential for Synergistic Research with Emerging Chemical and Biological Disciplines
The future of chemical research increasingly relies on interdisciplinary collaboration. This compound is well-positioned to be a valuable tool in synergistic research efforts that bridge traditional chemistry with emerging biological and materials science disciplines.
Chemical Proteomics: The succinimide scaffold has recently been identified as a novel reactive group for the development of activity-based probes for studying enzymes like serine proteases. researchgate.net this compound could be a foundational molecule for creating a new class of probes. By collaborating with chemical biologists and proteomic specialists, researchers could design and synthesize targeted probes to functionally profile enzymes that are currently difficult to study.
Targeted Protein Degradation: The development of Proteolysis-Targeting Chimeras (PROTACs) is a revolutionary approach in drug discovery. These heterobifunctional molecules require a warhead, a linker, and an E3 ligase-binding moiety. This compound could serve as a versatile precursor for the linker component, with its defined length and modifiable terminus.
Computational Chemistry: Synergistic work with computational chemists could accelerate the discovery of new applications. Docking studies could predict the binding of this compound derivatives to protein targets, helping to prioritize synthetic efforts and rationalize biological screening results. This approach would be particularly valuable for exploring its potential as an enzyme inhibitor. nih.gov
The following interactive table summarizes potential synergistic research areas.
| Collaborating Discipline | Synergistic Research Goal | Role of this compound | Potential Outcome |
|---|---|---|---|
| Chemical Biology / Proteomics | Develop novel activity-based probes for enzyme profiling. researchgate.net | Core scaffold for probes, with the ethyl group modified for reporter tag attachment. | New tools to study enzyme function in complex biological systems. |
| Medicinal Chemistry / Oncology | Design and synthesize novel PROTACs for cancer therapy. | A versatile and synthetically accessible linker precursor. | New drug candidates for targeted protein degradation. |
| Computational Chemistry | In silico screening of virtual libraries to identify high-potential derivatives. | Parent structure for generating virtual libraries for docking simulations. | Prioritization of synthetic targets, accelerating the drug discovery pipeline. |
Q & A
Basic Research Questions
Q. How can the synthesis of 1-(2-Bromoethyl)pyrrolidine-2,5-dione be optimized for high yield and purity?
- Methodological Answer : The compound is synthesized via radical difunctionalization of ethylene using quantum chemical-guided approaches. Key steps include:
- Reacting pyrrolidine-2,5-dione with bromoethylating agents under controlled conditions (e.g., solvent choice, temperature).
- Purification via recrystallization or column chromatography.
- Characterization using IR (peaks at 1773, 1690 cm⁻¹ for carbonyl groups), ¹H NMR (δ 3.93 ppm for bromoethyl protons), and HRMS (m/z 204.9748 [M]⁺) .
- Yield optimization focuses on stoichiometric ratios and reaction time (e.g., 6–8 hours at reflux).
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (1773, 1690 cm⁻¹) and C-Br (565 cm⁻¹) stretches .
- NMR : ¹H NMR resolves bromoethyl protons (δ 3.93 and 3.53 ppm, J = 6.6 Hz); ¹³C NMR confirms carbonyl carbons (δ 176.8 ppm) and bromoethyl carbons (δ 40.0, 28.2 ppm) .
- HRMS : Validates molecular ion ([M]⁺ at m/z 204.9748) and isotopic patterns for bromine .
Q. What are common alkylation reactions involving the bromoethyl group in this compound?
- Methodological Answer : The bromoethyl group participates in nucleophilic substitutions (SN2):
- Cross-coupling reactions : Use CuI catalysts for 1,3-cycloadditions to form triazolyl derivatives .
- Michael adducts : React with aryloxy nucleophiles (e.g., 4-bromophenyloxy) under basic conditions (K₂CO₃, DMF, 150°C) .
- Purification : Extract with ethyl acetate, wash with ammonium chloride, and dry over MgSO₄ .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanisms of this compound in radical-mediated transformations?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states and activation energies for radical pathways (e.g., ethylene difunctionalization) .
- Quantum Chemical Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict regioselectivity in SN2 reactions .
- Kinetic Analysis : Compare computed barriers with experimental yields to validate mechanisms .
Q. How can this compound be evaluated as a GABA-transaminase inhibitor?
- Methodological Answer :
- In vitro assays : Incubate with brain GABA-transaminase and measure enzyme activity fluorometrically.
- IC₅₀ determination : Compare inhibition to reference standards (e.g., vigabatrin) using dose-response curves .
- Structural analogs : Synthesize derivatives (e.g., 4-substituted iodophenyl variants) to assess structure-activity relationships .
Q. What crystallographic strategies are effective for determining the structure of pyrrolidine-2,5-dione derivatives?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane).
- SHELX refinement : Use SHELXL for structure solution and refinement (R factor < 0.05) .
- Dihedral angle analysis : Assess conformational flexibility (e.g., pyridine-pyrrolidine dihedral angles ~64.5°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
